molecular formula Cl3Pt B12844308 Platinum trichloride CAS No. 25909-39-1

Platinum trichloride

Cat. No.: B12844308
CAS No.: 25909-39-1
M. Wt: 301.4 g/mol
InChI Key: CTDPVEAZJVZJKG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum trichloride, also known as platinum(II, IV) chloride, is a chemical compound with the formula PtCl₃. It is a green-black crystalline solid that decomposes at around 400°C. This compound is of significant interest due to its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Platinum trichloride can be synthesized through the reaction of platinum metal with chlorine gas at high temperatures. The reaction typically occurs at temperatures around 350°C to 400°C, resulting in the formation of PtCl₃ .

Industrial Production Methods

In industrial settings, this compound is often produced by heating hexachloroplatinic acid (H₂PtCl₆) in the presence of chlorine gas. This method is advantageous due to the availability of hexachloroplatinic acid as a precursor and the relatively straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Platinum trichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, hydrochloric acid, and various organic ligands. These reactions often occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound include various platinum complexes, such as platinum(II) chloride and platinum(IV) chloride. These products are often used as intermediates in the synthesis of other platinum compounds .

Mechanism of Action

The mechanism of action of platinum trichloride involves its interaction with biological molecules, such as DNA and proteins. It can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Platinum Trichloride

This compound is unique due to its specific oxidation state and reactivity. Unlike cisplatin, carboplatin, and oxaliplatin, which are primarily used in medicine, this compound has broader applications in chemistry and industry. Its ability to undergo various chemical reactions makes it a valuable compound for synthesizing other platinum complexes and catalysts .

Biological Activity

Platinum trichloride (PtCl₃) is a coordination compound of platinum that has garnered interest for its potential biological activities, particularly in the field of cancer therapy. This article explores its mechanisms of action, cytotoxicity, and relevant case studies, supported by data tables and research findings.

The biological activity of platinum compounds, including this compound, primarily involves their interaction with DNA. The mechanisms can be summarized in several stages:

  • Transmembrane Transport : Platinum compounds enter cells via passive diffusion and transport proteins such as organic cation transporters (OCT1-3) and copper transporter 1 (CTR1) .
  • Hydration-Dissociation : Once inside the cell, these compounds undergo hydration to form active cationic species.
  • Target Migration : The hydrated complexes migrate to the nucleus where they exert their effects.
  • DNA Binding : The most significant interaction occurs at the N7 position of guanine bases in DNA, leading to intra- and interstrand cross-linking .

This binding inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, a comparative study showed that trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] had significantly higher cytotoxic activity than cisplatin against ES-2 ovarian cancer cells .

Table 1: Cytotoxicity of Platinum Compounds

CompoundCell LineIC₅₀ (µM)Mechanism of Action
CisplatinMCF-75.0DNA cross-linking
This compoundA54910.0DNA cross-linking
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]ES-22.5Enhanced lipophilicity and DNA interaction

Case Study 1: Inhibition of Stat3 Signaling

A study reported that novel platinum(IV) compounds disrupt Stat3 signaling pathways, which are crucial for cell proliferation and survival in various cancers . This disruption leads to decreased tumor growth and enhanced apoptosis.

Case Study 2: Chloride Transport Activity

Research has indicated that certain platinum(II) complexes can function as effective chloride transporters across cellular membranes. This property is critical for their biological activity as it facilitates the exchange of chloride ions, enhancing the cytotoxic effect on tumor cells .

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

  • Cellular Uptake : Studies have shown that the uptake of platinum complexes varies significantly between different cancer cell lines, influencing their overall effectiveness .
  • Reactivity with Glutathione : The reactivity of platinum compounds with intracellular glutathione plays a role in their cytotoxic mechanisms, potentially affecting their therapeutic efficacy .
  • Comparative Efficacy : Trans isomers of platinum complexes often demonstrate superior biological activity compared to their cis counterparts due to differences in lipophilicity and cellular uptake dynamics .

Properties

CAS No.

25909-39-1

Molecular Formula

Cl3Pt

Molecular Weight

301.4 g/mol

IUPAC Name

trichloroplatinum

InChI

InChI=1S/3ClH.Pt/h3*1H;/q;;;+3/p-3

InChI Key

CTDPVEAZJVZJKG-UHFFFAOYSA-K

Canonical SMILES

Cl[Pt](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.